Udp-N-methylglucosamine phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

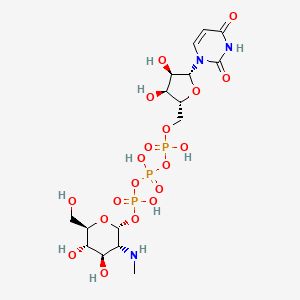

Udp-N-methylglucosamine phosphate, also known as this compound, is a useful research compound. Its molecular formula is C16H28N3O19P3 and its molecular weight is 659.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Role in Glycosylation

Uridine diphosphate N-methylglucosamine phosphate is crucial for the synthesis of glycoproteins and glycolipids. Glycosylation is a vital post-translational modification that affects protein folding, stability, and function. The compound acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids, thereby influencing cellular interactions and signaling pathways .

Applications in Biotechnology

In biotechnology, uridine diphosphate N-methylglucosamine phosphate plays an essential role in the production of biologically active proteins. Its involvement in glycosylation processes enhances the efficacy and stability of therapeutic antibodies and other biopharmaceuticals. By optimizing glycosylation patterns through the use of nucleotide sugars like uridine diphosphate N-methylglucosamine phosphate, researchers can improve drug formulations and develop more effective treatments for various diseases .

Pharmaceutical Development

The compound is also utilized in pharmaceutical development to enhance the bioavailability of medications targeting glycosylation pathways. This application is particularly relevant for drugs designed to treat conditions linked to aberrant glycosylation, such as certain cancers and metabolic disorders. By incorporating uridine diphosphate N-methylglucosamine phosphate into drug formulations, pharmaceutical scientists can improve therapeutic outcomes .

Cell Culture and Regenerative Medicine

In cell culture studies, uridine diphosphate N-methylglucosamine phosphate is used to promote cell growth and differentiation. It is particularly beneficial in stem cell research and tissue engineering applications. The compound supports the development of specialized cell types by facilitating proper glycosylation, which is critical for cell signaling and function .

Genetic Research

As a substrate in nucleotide synthesis, uridine diphosphate N-methylglucosamine phosphate aids genetic research by contributing to the understanding of genetic material functions. It is vital for studying genetic diseases and developing gene therapies by providing insights into how glycosylation affects gene expression and cellular behavior .

Diagnostic Applications

The compound is also employed in diagnostic assays to detect specific biomarkers associated with diseases. Its role in glycosylation makes it a valuable tool for identifying disease states based on altered glycan structures on proteins or lipids .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycosylation | Synthesis of glycoproteins and glycolipids | Enhances protein functionality |

| Biotechnology | Production of biologically active proteins | Improves drug efficacy |

| Pharmaceutical Development | Enhances bioavailability of drugs targeting glycosylation pathways | More effective treatments |

| Cell Culture | Promotes growth and differentiation in stem cells | Advances regenerative medicine |

| Genetic Research | Aids in understanding genetic material functions | Insights into genetic diseases |

| Diagnostics | Used to detect biomarkers related to diseases | Early diagnosis capabilities |

Case Studies

- Lactobacillus Casei Engineering : A study demonstrated metabolic engineering strategies in Lactobacillus casei aimed at increasing intracellular levels of uridine diphosphate N-methylglucosamine phosphate through overexpression of key biosynthetic genes (glmS, glmM, glmU). This approach resulted in significantly higher production levels, suggesting potential applications in oligosaccharide synthesis .

- Streptococcus Mutans Metabolism : Research on Streptococcus mutans revealed its ability to metabolize N-acetylglucosamine via an inducible system. This metabolic pathway's understanding could lead to new strategies for managing dental caries by targeting glycosylation processes influenced by uridine diphosphate N-methylglucosamine phosphate .

- Glycoprotein Production : In biopharmaceuticals, utilizing uridine diphosphate N-methylglucosamine phosphate has been shown to enhance the quality of therapeutic antibodies by improving their glycosylation profiles, thus increasing their stability and efficacy in clinical applications .

Análisis De Reacciones Químicas

Reaction Formula:

UTP+GlcNMe 1 P⇌UDP N methylglucosamine phosphate+PPi

Degradation and Interconversion

The biosynthetic reaction is reversible, allowing UDP-N-methylglucosamine phosphate to be hydrolyzed back into UTP and GlcNMe-1-P . Additionally, this compound can serve as a substrate for glycosyltransferases in glycosylation reactions, transferring the N-methylglucosamine residue to acceptor molecules .

Glycosylation Reaction:

UDP N methylglucosamine phosphate+Target→N methylglucosaminylated target+UDP

Comparative Analysis with Related Nucleotide Sugars

Uniqueness : The N-methyl group alters enzymatic interactions and metabolic pathways compared to non-methylated counterparts .

Regulatory Mechanisms

The biosynthesis of this compound is regulated by:

a. Feedback Inhibition

Excess this compound may inhibit upstream enzymes, such as methyltransferases .

b. Transcriptional Control

Enzymes like methyltransferases and pyrophosphorylases are subject to transcriptional regulation in response to nutrient availability .

Research Findings and Implications

-

Streptomycin Production : Thymine supplementation enhances this compound synthesis, increasing streptomycin yield .

-

Enzymatic Specificity : Crystallographic studies of UDP-GlcNAc pyrophosphorylases reveal conserved catalytic motifs applicable to this compound synthesis .

-

Therapeutic Potential : Targeting this compound metabolism could disrupt glycosylation-dependent pathogens like Streptomyces .

Propiedades

Número CAS |

84283-22-7 |

|---|---|

Fórmula molecular |

C16H28N3O19P3 |

Peso molecular |

659.3 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C16H28N3O19P3/c1-17-9-12(24)10(22)6(4-20)35-15(9)36-40(29,30)38-41(31,32)37-39(27,28)33-5-7-11(23)13(25)14(34-7)19-3-2-8(21)18-16(19)26/h2-3,6-7,9-15,17,20,22-25H,4-5H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,18,21,26)/t6-,7-,9-,10-,11-,12-,13-,14-,15-/m1/s1 |

Clave InChI |

OUWZLYJTYORJQX-SQIQDKGHSA-N |

SMILES |

CNC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

SMILES isomérico |

CN[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

SMILES canónico |

CNC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Sinónimos |

UDP-N-methyl-D-glucosamine phosphate UDP-N-methylglucosamine phosphate UDP-NMGP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.